molecular formula C10H20O4 B151130 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane CAS No. 128773-25-1

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Cat. No. B151130
CAS RN: 128773-25-1
M. Wt: 204.26 g/mol
InChI Key: ZQKDGEOBBOJNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, also known as DDM, is a chemical compound that has been widely used in various scientific research applications. DDM is a cyclic acetal that is commonly used as a protecting group for aldehydes and ketones in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is based on its ability to form stable complexes with aldehydes and ketones through a hemiacetal or acetal linkage. The protecting group can be removed under mild conditions using acid or base catalysis to regenerate the aldehyde or ketone. The stability of the 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane complex depends on the steric and electronic properties of the aldehyde or ketone and the reaction conditions.
Biochemical and Physiological Effects:
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a relatively non-toxic compound that has low acute toxicity and no mutagenic or carcinogenic properties. In vitro and in vivo studies have shown that 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has no significant effect on cell viability, proliferation, or apoptosis. 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been shown to be metabolized to diethyl ether and 2,2-dimethyl-1,3-propanediol in vivo, which are both non-toxic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane as a protecting group for aldehydes and ketones include its high stability, easy removal under mild conditions, and compatibility with a wide range of reaction conditions and functional groups. The limitations of using 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane include its relatively low yield of synthesis, sensitivity to water and oxygen, and potential interference with some analytical methods.

Future Directions

There are several future directions for the use of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in scientific research. One direction is the development of more efficient and selective synthesis methods for 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane and related cyclic acetals. Another direction is the application of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in the synthesis of complex natural products and pharmaceuticals. In drug discovery, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane can be used as a solubilizing agent for poorly soluble drugs and as a stabilizer for protein drugs. In biotechnology, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane can be used to solubilize and stabilize membrane proteins for structural and functional studies. Finally, the use of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in combination with other protecting groups and synthetic methods can lead to the development of new and efficient strategies for organic synthesis.

Synthesis Methods

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane can be synthesized through the reaction of diethyl acetal with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane with a yield of approximately 75%.

Scientific Research Applications

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been widely used in various scientific research applications, including organic synthesis, drug discovery, and biotechnology. As a protecting group for aldehydes and ketones, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been used to synthesize a wide range of organic compounds, including natural products, pharmaceuticals, and materials. In drug discovery, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been used as a solubilizing agent for poorly soluble drugs and as a stabilizer for protein drugs. In biotechnology, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been used to solubilize and stabilize membrane proteins for structural and functional studies.

properties

CAS RN

128773-25-1

Product Name

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

2,2-diethoxy-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3

InChI Key

ZQKDGEOBBOJNHB-UHFFFAOYSA-N

SMILES

CCOC1(OCC(CO1)(C)C)OCC

Canonical SMILES

CCOC1(OCC(CO1)(C)C)OCC

synonyms

1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI)

Origin of Product

United States

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